molecular formula C8H15N3O2 B13107162 5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one CAS No. 20855-69-0

5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one

Cat. No.: B13107162
CAS No.: 20855-69-0
M. Wt: 185.22 g/mol
InChI Key: DOVLBPCKYYCLQE-UHFFFAOYSA-N
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Description

5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyrazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable hydrazine derivative with an isobutyl ketone, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines .

Scientific Research Applications

5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its observed biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxyamino)-3-isobutyl-1,6-dihydropyrazin-2(3H)-one is unique due to its specific structural features and the presence of both hydroxylamine and pyrazinone moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

20855-69-0

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

3-(hydroxyamino)-5-(2-methylpropyl)-2,5-dihydro-1H-pyrazin-6-one

InChI

InChI=1S/C8H15N3O2/c1-5(2)3-6-8(12)9-4-7(10-6)11-13/h5-6,13H,3-4H2,1-2H3,(H,9,12)(H,10,11)

InChI Key

DOVLBPCKYYCLQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NCC(=N1)NO

Origin of Product

United States

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